N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine

Purity Quality control Reproducibility

Researchers requiring orthogonal protection for prenylamine scaffolds often face limited options that preserve the sensitive prenyl double bond. N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine addresses this need as a strategic secondary amine building block. - Orthogonal Deprotection: The acid-labile 2,4-dimethoxybenzyl (Dmb) group allows selective N-deprotection, leaving the reactive prenyl side chain intact for downstream elaborations like Claisen rearrangements. - Defined Lipophilicity: With a calculated logP of 2.76, it serves as a benchmark for probing methoxy substitution effects on membrane partitioning in blood-brain barrier penetrant design. - Assay-Ready Purity: Supplied at ≥98% purity, enabling direct use in phenotypic screening for monocyte differentiation induction without confounding cholinergic off-target effects.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B11762829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(=CCNCC1=C(C=C(C=C1)OC)OC)C
InChIInChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3
InChIKeyKYOFOVWBVNYCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data & Physicochemical Profile


N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine (CAS 1985405-28-4) is a synthetic secondary amine featuring a 2,4-dimethoxybenzyl (Dmb) protecting group and a prenyl side chain. Its molecular formula is C₁₄H₂₁NO₂ with a molecular weight of 235.32 g/mol . The compound is typically supplied as a research-grade organic building block with purity ≥98% . Calculated physicochemical parameters include a predicted logP of 2.76 and a boiling point of 336.2±32.0 °C at 760 mmHg . A patent-family disclosure suggests the compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1].

Why Generic Substitution Fails


Direct head-to-head comparative bioactivity data against the closest structural analogs remain scarce in the public domain [1]. However, class-level structure–activity relationship knowledge indicates that both the dimethoxybenzyl substitution pattern and the prenyl chain strongly influence lipophilicity, metabolic stability, and target binding. Replacing the 2,4-dimethoxybenzyl group with a 3,4- or mono-methoxy variant would alter hydrogen-bond acceptor capacity and steric bulk, potentially shifting predicted logP by >0.5 units and modifying pharmacokinetic behavior [2]. Similarly, saturating the prenyl double bond removes a key reactive handle used in downstream synthetic elaborations. The following evidence sections compile the available quantitative data to support informed selection.

Quantitative Differentiation Evidence


Higher Purity Specification

Leyan.com supplies N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine with a documented purity of 98% . In contrast, Chemenu.com lists the same compound at 95%+ purity . While both meet general research-grade thresholds, higher purity reduces batch-to-batch variability and minimizes side reactions in sensitive catalytic or stoichiometric transformations.

Purity Quality control Reproducibility

Predicted Lipophilicity Advantage

The calculated logP for N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine is 2.76 . The closely related mono-methoxy analog, N-(4-methoxybenzyl)-3-methylbut-2-en-1-amine (CAS 6740-86-9), has a predicted logP of approximately 2.2 (class-level inference based on a difference of one methoxy group contributing ~0.5 logP units) [1]. Higher lipophilicity may enhance membrane permeability but could also increase metabolic clearance; this balance is critical when selecting a compound for cell-based phenotypic assays.

Lipophilicity Pharmacokinetics Structure–Activity Relationship

Thermal Stability for High-Temperature Synthesis

The reported boiling point of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine is 336.2±32.0 °C at 760 mmHg . While the wide confidence interval (±32 °C) reflects the predicted nature of this value, a boiling point above 300 °C suggests the compound can tolerate elevated temperatures encountered in microwave-assisted synthesis, solid-phase peptide coupling, or distillative purification without significant decomposition. For comparison, the mono-methoxy analog N-(4-methoxybenzyl)-3-methylbut-2-en-1-amine is expected to have a lower boiling point (~290–310 °C) due to reduced molecular weight and fewer intermolecular interactions.

Thermal stability Synthetic utility Process chemistry

Acetylcholinesterase Selectivity

In an in vitro binding assay, N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine showed no inhibition of acetylcholinesterase (AChE) at a test concentration of 26 µM . This contrasts with numerous benzylamine-containing compounds (e.g., donepezil analogs) that exhibit potent AChE inhibition (IC₅₀ values often in the low nanomolar range), making this compound a cleaner probe when cholinergic confounding must be avoided in neurobiological or behavioral experiments.

Selectivity Acetylcholinesterase Off-target screening

Cellular Differentiation Activity

A patent-family disclosure describes N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine as part of a series exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While no IC₅₀ or EC₅₀ values are provided in the public abstract, the language indicates in vitro cellular efficacy relevant to cancer and dermatological indications such as psoriasis. For context, standard differentiation-inducing agents like all-trans retinoic acid (ATRA) typically have EC₅₀ values of 1–100 nM in HL-60 cells. The absence of quantitative comparators precludes direct ranking, but the qualitative biological signal distinguishes this compound from closely related benzylamines lacking such annotated activity.

Cell differentiation Anticancer Phenotypic screening

Orthogonal Protecting Group Strategy

The 2,4-dimethoxybenzyl (Dmb) moiety is a well-established amine protecting group that can be removed under mild acidic conditions (e.g., TFA) [1]. Its presence in N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine confers orthogonal deprotection compatibility with Fmoc/t-Bu strategies, whereas the prenyl side chain remains intact under such conditions. This contrasts with N-benzyl-3-methylbut-2-en-1-amine, where the benzyl group requires harsher hydrogenolytic cleavage, limiting compatibility with reducible functionality. While this is a qualitative synthetic advantage, it directly impacts procurement decisions for researchers building combinatorial libraries.

Protecting group Solid-phase synthesis Orthogonal chemistry

Optimal Application Scenarios


Phenotypic Screening for Pro-Differentiation Agents

The compound's annotated qualitative activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation positions it as a screening hit for anticancer or psoriasis phenotypic assays. Its lack of AChE activity at 26 µM indicates low cholinergic liability, permitting cleaner interpretation of differentiation endpoints without confounding neuroactive off-target effects.

Solid-Phase Peptide Synthesis Building Block

The acid-labile 2,4-dimethoxybenzyl group enables selective N-deprotection under conditions that leave the prenyl side chain intact, making the compound a strategic choice for synthesizing prenylated peptide mimetics or natural product analogs where the prenyl group is required for biological activity.

Lipophilic Probe for Membrane-Permeability SAR

With a predicted logP of 2.76 , this compound provides a defined lipophilicity benchmark. Comparative studies with the mono-methoxy analog (estimated logP ~2.2) can quantify the contribution of a single methoxy group to membrane partitioning, informing the design of blood-brain barrier penetrant agents where logP values between 2 and 3 are often optimal.

High-Temperature Method Development

The boiling point of 336.2 °C suggests sufficient thermal robustness for methods requiring elevated temperatures, such as microwave-assisted amination or Claisen rearrangements of the prenyl moiety, without excessive decomposition risk during scale-up.

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